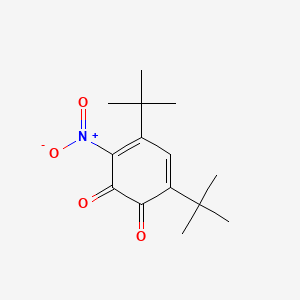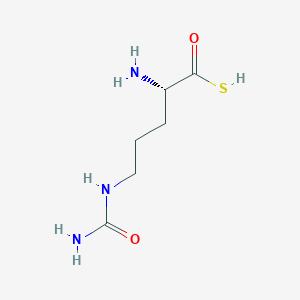
Thio-L-citrulline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thio-L-citrulline is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a ureido group, an ethylthio group, and an alanine backbone. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thio-L-citrulline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ureido Group: This step involves the reaction of an appropriate amine with urea under controlled conditions to form the ureido group.
Introduction of the Ethylthio Group: The ethylthio group can be introduced through a nucleophilic substitution reaction, where an ethylthio compound reacts with a suitable leaving group on the alanine backbone.
Coupling with Alanine: The final step involves coupling the ureidoethylthio intermediate with alanine, typically using peptide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Thio-L-citrulline can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ureido group can be reduced to form corresponding amines.
Substitution: The ethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the ureido group can yield primary amines.
科学的研究の応用
Thio-L-citrulline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in metabolic pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Thio-L-citrulline involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, leading to the formation of bioactive metabolites. The ureido group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Beta-alanine: A naturally occurring beta-amino acid with similar structural features but lacking the ureido and ethylthio groups.
3-aminopropionic acid: Another beta-amino acid with a simpler structure.
Uniqueness
Thio-L-citrulline is unique due to the presence of both the ureido and ethylthio groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from simpler beta-amino acids.
特性
CAS番号 |
1233509-68-6 |
|---|---|
分子式 |
C6H13N3O2S |
分子量 |
191.25 g/mol |
IUPAC名 |
(2S)-2-amino-5-(carbamoylamino)pentanethioic S-acid |
InChI |
InChI=1S/C6H13N3O2S/c7-4(5(10)12)2-1-3-9-6(8)11/h4H,1-3,7H2,(H,10,12)(H3,8,9,11)/t4-/m0/s1 |
InChIキー |
VFTIJOHMEIZFTN-BYPYZUCNSA-N |
異性体SMILES |
C(C[C@@H](C(=O)S)N)CNC(=O)N |
正規SMILES |
C(CC(C(=O)S)N)CNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


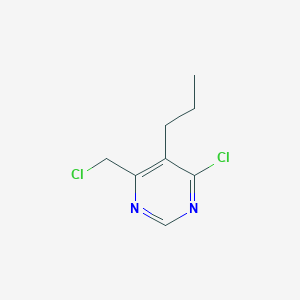
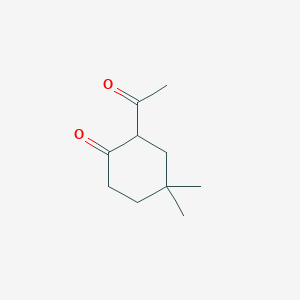
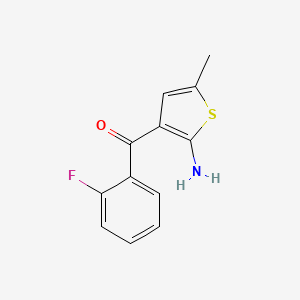
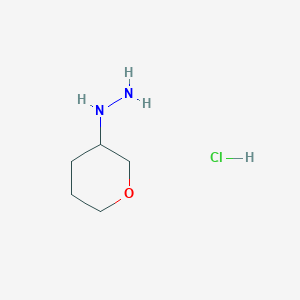
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8774947.png)
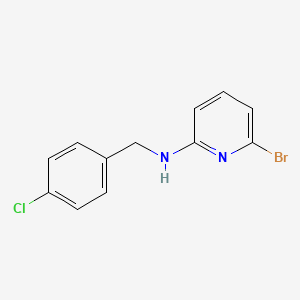
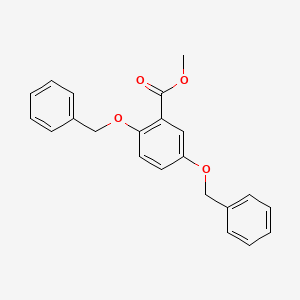
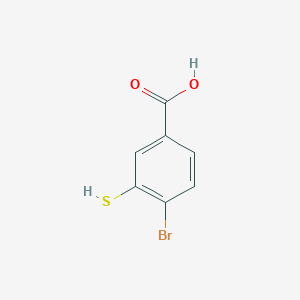
![6-Bromoimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8774972.png)
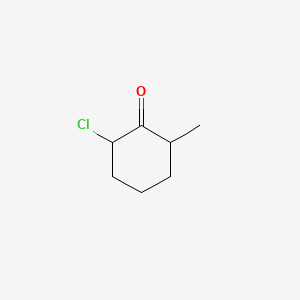
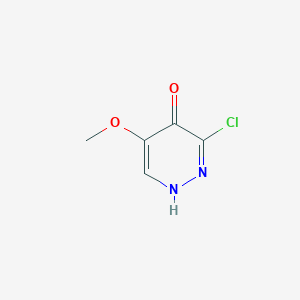
![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B8775000.png)

